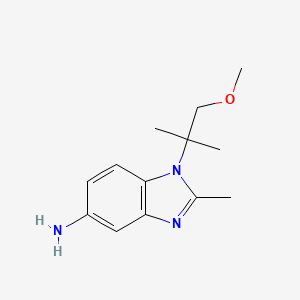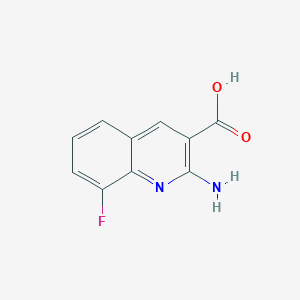![molecular formula C16H19FN2O3 B15329899 tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirooxindole derivative. Spirooxindoles are a class of compounds known for their diverse biological activities and are often used as scaffolds in drug discovery due to their unique three-dimensional structures . This compound, in particular, features a spirocyclic framework that includes an indoline and a pyrrolidine ring, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multi-step processes. One common method includes the following steps :
Formation of the substituted oxindole: This can be achieved through Lewis acid-catalyzed cyclization of α-haloacetanilides or via azasulfonium salts under mild conditions.
Spirocyclization: The key step involves the formation of the spirocyclic structure through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Functional group modifications: Subsequent steps may include demethylation and other functional group transformations to yield the final product.
Industrial production methods often aim to optimize these steps for higher yields and scalability, employing various catalysts and reaction conditions to improve efficiency and reduce costs .
Chemical Reactions Analysis
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization Reactions: These are crucial for forming the spirocyclic structure, often involving catalysts like Lewis acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted spirooxindoles and related derivatives.
Scientific Research Applications
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting their function. This can affect various biological pathways, depending on the specific target proteins involved .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirooxindoles such as spiro[indoline-3,4’-piperidine]-5-carboxylic acid and spiro[indoline-3,2’-quinazoline]-2,4’-dione . These compounds share the spirocyclic framework but differ in their specific substituents and ring structures. The uniqueness of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H19FN2O3 |
|---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
InChI Key |
GRLMWPRSRBMEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)

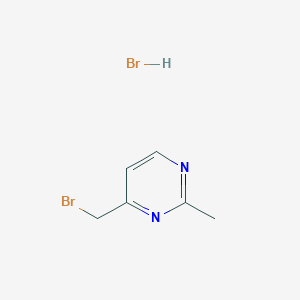
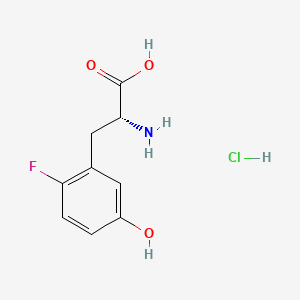
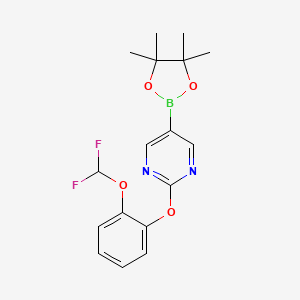
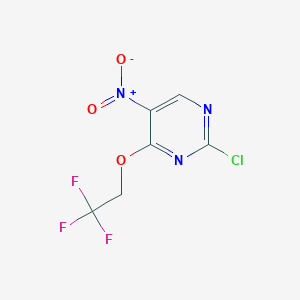
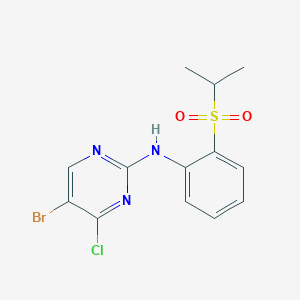

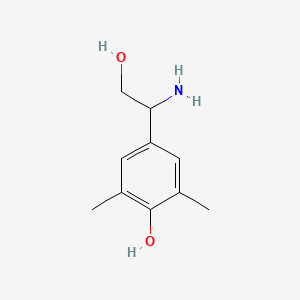
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)
